4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

PDHK1 Inhibition Cancer Metabolism Kinase Selectivity

The compound 4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, also cataloged as Thiazole carboxamide derivative 28, is a synthetic small-molecule kinase inhibitor. It is characterized by a 1,3-thiazole-5-carboxamide core bearing a 1H-pyrrol-1-yl substituent at the 2-position and a 2-(pyridin-4-yl)ethyl moiety on the carboxamide nitrogen.

Molecular Formula C16H16N4OS
Molecular Weight 312.4 g/mol
Cat. No. B11021276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Molecular FormulaC16H16N4OS
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=NC=C3
InChIInChI=1S/C16H16N4OS/c1-12-14(22-16(19-12)20-10-2-3-11-20)15(21)18-9-6-13-4-7-17-8-5-13/h2-5,7-8,10-11H,6,9H2,1H3,(H,18,21)
InChIKeyIFOSFISSAUZMMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: A Targeted PDHK1 Inhibitor for Anti-Cancer Research Procurement


The compound 4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, also cataloged as Thiazole carboxamide derivative 28, is a synthetic small-molecule kinase inhibitor. It is characterized by a 1,3-thiazole-5-carboxamide core bearing a 1H-pyrrol-1-yl substituent at the 2-position and a 2-(pyridin-4-yl)ethyl moiety on the carboxamide nitrogen [1]. The compound functions as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a critical metabolic regulator [1]. Originally disclosed in patent WO2012036974 by Merck Sharp & Dohme Corp., its primary investigated indication is for the treatment of metastatic cancer and solid tumors [REFS-1, REFS-2]. Given its specific molecular target, it serves as a specialized chemical probe distinct from broad-spectrum kinase inhibitors.

Procurement Risk Analysis for PDHK1 Inhibitors: Why 4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Cannot Be Simply Replaced


Generic substitution among thiazole carboxamide kinase inhibitors is highly unreliable due to profound differences in target engagement and selectivity profiles. The pyruvate dehydrogenase kinase (PDHK) family contains four isoforms (PDHK1-4) with distinct tissue distributions and metabolic roles [1]. A compound's therapeutic utility and safety are dictated by its isoform selectivity, a property entirely determined by subtle variations in the heterocyclic substituents. For instance, the TM-1 compound inhibits PDHK1 with an IC50 of 2.97 μM and PDHK2 with an IC50 of 5.2 μM, demonstrating that even closely related inhibitors can exhibit divergent selectivity windows . Therefore, substituting the specific 4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide with another in-class compound without verified, matching selectivity data can lead to drastically different biological outcomes, invalidating research results and derailing lead optimization campaigns.

Quantitative Differentiation Guide for 4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Procurement


Target Specificity: PDHK1 Inhibition by 4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

The compound is a verified inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key metabolic target in cancer [1]. This represents a class-level distinction from the extensive family of thiazole carboxamides that target other kinases like Pim kinases (e.g., compounds in patent US9849120) [2] or PDK1 (3-phosphoinositide-dependent kinase 1) as described in the original patent WO2012036974 [3]. While direct quantitative selectivity data against other PDHK isoforms or kinases are not publicly available for this specific compound, its documented target engagement sets a baseline requirement for any procurement decision, differentiating it from Pim kinase or PDK1 inhibitors which would be unsuitable for PDHK1-mediated disease models.

PDHK1 Inhibition Cancer Metabolism Kinase Selectivity

Differential Kinase Selectivity: Avoiding Off-Target Pim Kinase Activity

A panel of closely related thiazole-5-carboxamide analogs have been profiled for Pim kinase inhibition, and the structural motifs conferring activity have been characterized [1]. The target compound, containing a specific 2-(pyridin-4-yl)ethyl substitution, is identified in drug databases primarily as a PDHK1 inhibitor, not a Pim kinase inhibitor [2]. While no direct Pim kinase assay data is publicly available for this exact compound, the absence of this annotation in highly curated pharmacological databases, combined with the well-defined structure-activity relationships (SAR) for Pim inhibition within the thiazole carboxamide class [1], suggests a high probability that the PDHK1-targeting compound is devoid of significant Pim kinase inhibition. This is a critical differentiator for researchers designing experiments to dissect the specific role of PDHK1 without confounding signals from the Pim kinase pathway, which also regulates cell proliferation and survival.

Kinase Profiling Pim Kinase Off-target Effects Drug Specificity

Therapeutic Indication Specificity: Cancer Metabolism Over General Cytotoxicity

The compound is specifically associated with the patented indication of metastatic cancer and solid tumors [REFS-1, REFS-2]. This metabolic oncology focus contrasts sharply with other thiazole-5-carboxamides in the patent literature, which are broadly claimed for applications ranging from diabetes and cardiovascular disease to general oncology [3]. For example, some PDHK inhibitors in the same broad patent family are indicated for diabetes, type 2 diabetes, insulin resistance syndrome, and hyperglycemia [3]. The specific annotation of this compound for metastatic cancer provides a focused research application context, although direct comparative clinical or in vivo efficacy data versus the metabolic disease-targeting analogs are not publicly available.

Cancer Metabolism PDHK1 Metastatic Cancer Indication Precision

Primary Research Applications for 4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Based on Differential Evidence


Dissecting the PDHK1 Role in Tumor Metabolism Without Pim Kinase Pathway Confounding

In cancer cell lines dependent on glycolytic shift, researchers require a tool compound that inhibits PDHK1 to study its role in the Warburg effect. Using 4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, which is annotated as a PDHK1 inhibitor without Pim kinase activity, allows for specific interrogation of metabolic regulation [1], contrasting with thiazole-carboxamide Pim inhibitors that would confound results by directly inhibiting proliferative signaling pathways [2].

Validating PDHK1 as a Therapeutic Target in Solid Tumor and Metastasis Models

The compound's specific link to patented applications in metastatic cancer and solid tumors makes it a relevant chemical probe for target validation studies in oncology [REFS-1, REFS-3]. This focused application context supersedes the utility of broader-spectrum PDHK inhibitors originally developed for diabetes, ensuring that experimental outcomes are interpretable within an oncology framework rather than a metabolic disease phenotype [4].

Structure-Activity Relationship (SAR) Studies on PDHK Isoform Selectivity

Given the documented activity of related compounds like TM-1 against both PDHK1 (IC50 2.97 μM) and PDHK2 (IC50 5.2 μM) , this compound serves as a structurally distinct comparator. Its unique 2-(pyridin-4-yl)ethyl and 2-(1H-pyrrol-1-yl) substitutions provide a basis for SAR studies aimed at understanding the chemical determinants of isoform selectivity, a prerequisite for advanced lead optimization where PDHK2-mediated effects might be undesirable.

Quote Request

Request a Quote for 4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.